molecular formula C22H19N3O3S B2668141 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-56-3

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2668141
CAS RN: 900005-56-3
M. Wt: 405.47
InChI Key: YACKAAJGLWSTCL-UHFFFAOYSA-N
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Description

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMB is a benzamide derivative that has been shown to exhibit promising results in the treatment of various diseases, including cancer and inflammation. In

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation : Compounds with similar structures have been synthesized and evaluated for their anticancer activity. For instance, Co(II) complexes of related benzothiazole derivatives have shown promising results in vitro cytotoxicity studies against human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Alzheimer's Disease Research

  • Development of Selective Inhibitors : Research has been conducted on the development of selective inhibitors for histone deacetylase 6 (HDAC6), which play a role in Alzheimer's disease. Compounds similar in structure have shown potential in decreasing the level of tau protein phosphorylation and aggregation, as well as exhibiting neuroprotective activity (Hsueh-Yun Lee et al., 2018).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Novel benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi (N. Patel et al., 2011).

properties

IUPAC Name

4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-17-8-6-15(7-9-17)21(26)25(14-16-5-3-4-12-23-16)22-24-19-11-10-18(28-2)13-20(19)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACKAAJGLWSTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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